N-(4-nitrophenyl)hydrazinecarboxamide
Overview
Description
N-(4-nitrophenyl)hydrazinecarboxamide is a compound that can be associated with various chemical reactions and has potential applications in different fields of chemistry. Although the provided papers do not directly discuss N-(4-nitrophenyl)hydrazinecarboxamide, they provide insights into related compounds and reactions that can help us understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazine with other chemical species. For instance, the formation of fluorescent derivatives of 4-hydroxyphenethylamine compounds involves a reaction with hydrazine in the presence of nitrous acid . Similarly, aroyl hydrazones can be prepared by condensation reactions, as seen in the synthesis of N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine . These methods could potentially be adapted for the synthesis of N-(4-nitrophenyl)hydrazinecarboxamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-nitrophenyl)hydrazinecarboxamide can be characterized using various spectroscopic techniques. For example, the molecular structural parameters and vibrational frequencies of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide were obtained using density functional theory and spectroscopic methods . The crystal and molecular structure of N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine was determined by single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of N-(4-nitrophenyl)hydrazinecarboxamide.
Chemical Reactions Analysis
The reactivity of hydrazine derivatives can be explored through various chemical reactions. For instance, 2-nitrophenylhydrazine reacts with carboxylic acid anhydrides and chlorides to form hydrazides, which can be analyzed colorimetrically . The reduction of nitroaromatics to anilines by hydrazine is catalyzed by carbons, indicating the potential for hydrazine derivatives to participate in redox reactions . These reactions provide a basis for understanding the chemical behavior of N-(4-nitrophenyl)hydrazinecarboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the photophysical properties of AgNPs-TiO2 nanoparticles were investigated for the conversion of 4-nitrophenol to 4-aminophenol in the presence of hydrazine . The study of coordination compounds of various metals with hydrazine carbothioamides revealed insights into their structure and antimicrobial activity . These studies suggest that the physical and chemical properties of N-(4-nitrophenyl)hydrazinecarboxamide could be analyzed through similar experimental approaches to determine its potential applications.
Scientific Research Applications
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanotechnology and Catalysis .
- Application Summary : The compound is used in the catalytic reduction of 4-nitrophenol (4-NP) to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction .
- Methods of Application : The reduction of 4-NP is performed in the presence of reducing agents and various nanostructured materials . The kinetic parameters of the reaction are easily measured through UV–visible spectroscopic techniques .
- Results or Outcomes : The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .
Anticancer Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : N-(4-nitrophenyl)hydrazinecarboxamide derivatives have shown promising in vitro anticancer activities .
- Methods of Application : The cytotoxicities of the derivatives against four human carcinoma cell lines were evaluated by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results or Outcomes : Some derivatives exhibited good tumor inhibitory activities . For example, one derivative exhibited the best anti-tumor activity against A549 with percentage cell inhibition of 95.41±0.67% at 100 µM .
Indirect Radiolabelling
- Scientific Field : Radiochemistry .
- Application Summary : 4-Nitrophenyl activated esters, which can be derived from N-(4-nitrophenyl)hydrazinecarboxamide, are used for indirect radiolabelling of biomolecules .
- Methods of Application : Acylation of biomolecules through the use of an 18 F-labelled activated ester is a standard method for indirect radiolabelling .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Synthesis of Substituted N-(4-nitrophenyl)-L-prolinamides
- Scientific Field : Medicinal Chemistry .
- Application Summary : N-(4-nitrophenyl)-L-prolinamides were synthesized in two steps, starting from the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions .
- Methods of Application : The synthesis involved a two-stage, one-pot reaction involving SOCl2 and amines, to furnish L-prolinamides in 20–80% yield .
- Results or Outcomes : Some of the synthesized compounds exhibited good tumor inhibitory activities .
Catalytic Hydrogenation of N-4-nitrophenyl Nicotinamide
- Scientific Field : Green Chemistry .
- Application Summary : N-4-nitrophenyl nicotinamide is used as a functionalized active pharmaceutical ingredient (API) surrogate in the catalytic hydrogenation process .
- Methods of Application : The hydrogenation is performed in a micro-packed bed reactor using a stabilized Pd nanoparticle-organic-silica catalyst .
- Results or Outcomes : The process achieved quantitative chemoselective conversion of the nitroarene to the corresponding primary amine .
Synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-Nitrophenyl isocyanate, which can be derived from N-(4-nitrophenyl)hydrazinecarboxamide, is used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide .
- Methods of Application : The synthesis details were not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-Nitrophenyl isocyanate, which can be derived from N-(4-nitrophenyl)hydrazinecarboxamide, is used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide .
- Methods of Application : The synthesis details were not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanotechnology and Catalysis .
- Application Summary : The compound is used in the catalytic reduction of 4-nitrophenol (4-NP) to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction .
- Methods of Application : The reduction of 4-NP is performed in the presence of reducing agents and various nanostructured materials . The kinetic parameters of the reaction are easily measured through UV–visible spectroscopic techniques .
- Results or Outcomes : The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .
Anticancer Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : N-(4-nitrophenyl)hydrazinecarboxamide derivatives have shown promising in vitro anticancer activities .
- Methods of Application : The cytotoxicities of the derivatives against four human carcinoma cell lines were evaluated by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results or Outcomes : Some derivatives exhibited good tumor inhibitory activities . For example, one derivative exhibited the best anti-tumor activity against A549 with percentage cell inhibition of 95.41±0.67% at 100 µM .
Safety And Hazards
Future Directions
The future directions for research on N-(4-nitrophenyl)hydrazinecarboxamide could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Additionally, more studies are needed to fully understand its mechanism of action and to determine its physical and chemical properties. Lastly, comprehensive safety and hazard assessments are crucial for its safe handling and use .
properties
IUPAC Name |
1-amino-3-(4-nitrophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-10-7(12)9-5-1-3-6(4-2-5)11(13)14/h1-4H,8H2,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUOXWYHCUEFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499404 | |
Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)hydrazinecarboxamide | |
CAS RN |
17433-93-1 | |
Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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